molecular formula C7H8BrF3N2 B2574952 4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1225065-12-2

4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B2574952
CAS RN: 1225065-12-2
M. Wt: 257.054
InChI Key: IBLIYXMGFLKLDY-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole (BDMTP) is a heterocyclic organic compound composed of a pyrazole ring and a bromo group. It is a colorless solid that is soluble in organic solvents, such as dimethyl sulfoxide, and has a melting point of 97 °C. BDMTP is a synthetic compound that is used in various scientific research applications, ranging from drug discovery to biochemical studies.

Scientific Research Applications

Synthesis and Biological Activity

Pyrazoles, including compounds like 4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, are recognized for their wide range of biological activities and are extensively used as synthons in organic chemistry. They exhibit a spectrum of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, using reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methodologies enable the annelation of different heterocyclic nuclei with bioactive pyrazoles, facilitating the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, a category closely related to the compound , have attracted significant attention due to their potent anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at the 3- or 5-positions of the pyrazole nucleus, is associated with varying activity profiles. This highlights the importance of trifluoromethylpyrazoles as potential candidates for developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Anticancer Research

Pyrazoline derivatives, including those related to 4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, are under investigation for their anticancer properties. Research has focused on synthesizing pyrazoline derivatives to exhibit significant biological effects, including anticancer activity. These efforts are part of a broader push to explore pyrazolines' potential in multifunctional applications, including their use against cancer, where they show promise as potent therapeutic agents (Ray et al., 2022).

Heterocyclic Chemistry and Drug Discovery

The compound's relevance extends into heterocyclic chemistry, where pyrazole-based scaffolds are central to designing anti-viral and anti-inflammatory therapeutics. Pyrazole scaffolds have been successfully employed against targets like HSV-1, NNRTI, H1N1, CoX-1, and CoX-2. This versatility in biological activity makes pyrazole an attractive scaffold for scientists exploring chemistry and pharmacological profiles to design potent lead molecules for various therapeutic applications (Karati et al., 2022).

properties

IUPAC Name

4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3N2/c1-4-6(8)5(2)13(12-4)3-7(9,10)11/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLIYXMGFLKLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

CAS RN

1225065-12-2
Record name 4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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